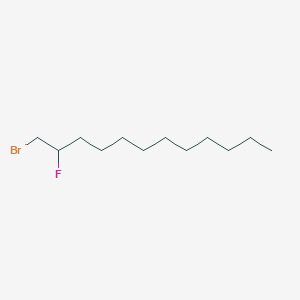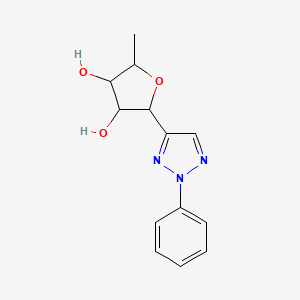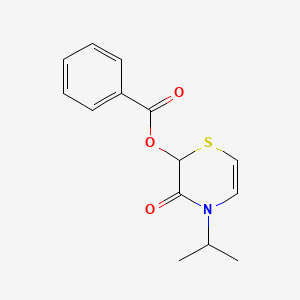
3-Oxo-4-(propan-2-yl)-3,4-dihydro-2H-1,4-thiazin-2-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Oxo-4-(propan-2-yl)-3,4-dihydro-2H-1,4-thiazin-2-yl benzoate” is a synthetic organic compound that belongs to the class of thiazines Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-Oxo-4-(propan-2-yl)-3,4-dihydro-2H-1,4-thiazin-2-yl benzoate” typically involves the following steps:
Formation of the Thiazine Ring: This can be achieved through the cyclization of appropriate precursors containing sulfur and nitrogen.
Introduction of the Benzoate Group: This step involves esterification reactions where benzoic acid or its derivatives react with the thiazine intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Solvents: Use of specific catalysts and solvents to optimize reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the ketone group to an alcohol.
Substitution: Various substitution reactions can occur, particularly at the benzoate group or the thiazine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology and Medicine
Pharmacology: Investigation of its potential as a drug candidate for various diseases.
Biological Studies: Use as a probe or reagent in biochemical assays.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which “3-Oxo-4-(propan-2-yl)-3,4-dihydro-2H-1,4-thiazin-2-yl benzoate” exerts its effects would depend on its specific application. For instance:
Pharmacological Action: It may interact with specific enzymes or receptors, modulating their activity.
Catalytic Action: It may facilitate chemical reactions by providing an alternative reaction pathway with lower activation energy.
Comparison with Similar Compounds
Similar Compounds
Thiazine Derivatives: Compounds with similar thiazine ring structures.
Benzoate Esters: Compounds containing the benzoate ester functional group.
Uniqueness
Structural Features: The combination of the thiazine ring and benzoate ester in a single molecule.
Reactivity: Unique reactivity patterns due to the presence of both sulfur and nitrogen in the ring structure.
This outline provides a comprehensive overview of the compound “3-Oxo-4-(propan-2-yl)-3,4-dihydro-2H-1,4-thiazin-2-yl benzoate” based on general knowledge of similar compounds. For more specific details, further research and experimental data would be required.
Properties
CAS No. |
82409-32-3 |
|---|---|
Molecular Formula |
C14H15NO3S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
(3-oxo-4-propan-2-yl-1,4-thiazin-2-yl) benzoate |
InChI |
InChI=1S/C14H15NO3S/c1-10(2)15-8-9-19-14(12(15)16)18-13(17)11-6-4-3-5-7-11/h3-10,14H,1-2H3 |
InChI Key |
PMXMMHQUVLMJOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CSC(C1=O)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


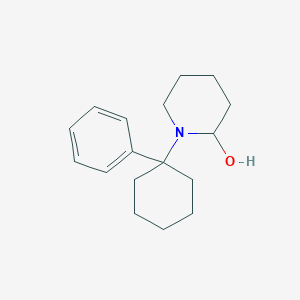
![1,4-Difluorobicyclo[2.2.1]heptane](/img/structure/B14407087.png)
![1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole](/img/structure/B14407089.png)
![1,1'-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene]](/img/structure/B14407094.png)
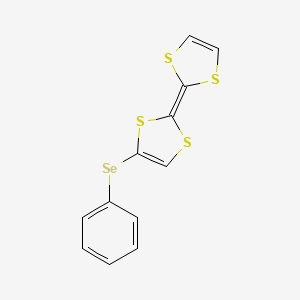
![4-[(3-Nitrophenoxy)methyl]benzamide](/img/structure/B14407106.png)
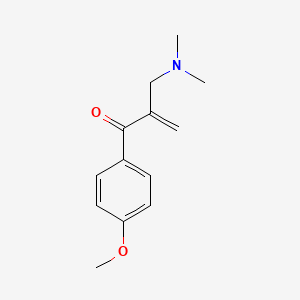
![4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B14407111.png)
![[(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14407117.png)
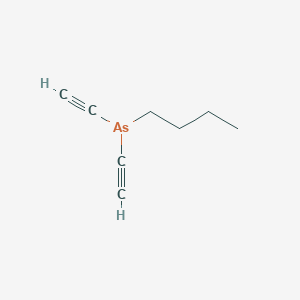
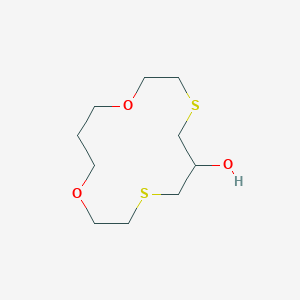
![5-([1,1'-Biphenyl]-4-yl)-2-(2-nitrophenyl)-1,3-oxazole](/img/structure/B14407129.png)
